molecular formula C12H11ClO2 B2381770 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone CAS No. 1284229-49-7

1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone

Cat. No.: B2381770
CAS No.: 1284229-49-7
M. Wt: 222.67
InChI Key: SHYFTRIVFDLORP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through the Claisen rearrangement of 4-methyl-7-[4-(hydroxy, chloro, amino, acetoxy, and methoxy)-but-2-ynyloxy]-coumarins under microwave irradiation . This method is noted for its operational simplicity, good yields in short reaction times, and easy work-up procedures .


Molecular Structure Analysis

The molecular structure of 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone can be inferred from similar compounds. For instance, 4-(4-Chloro-but-2-ynyloxy)-benzaldehyde, which shares a similar structure, has a molecular formula of C11H9ClO2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, 4-(4-Chloro-but-2-ynyloxy)-benzaldehyde has a molecular weight of 208.64 g/mol, an XLogP3-AA of 2, and a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Pyrimidinones : A study by Dave et al. (2013) described the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy)phenoxy)phenyl)-5,6-dihydropyrimidin-2(1H)-one from 1-chloro-4-(p-tolyloxy)benzene and 1-(4-hydroxyphenyl)-ethanone. This compound exhibited antimicrobial activity against species like Bacillus subtillis and Escherichia coli (Dave et al., 2013).

  • Antimicrobial Activity of Chalcone Derivatives : Another research by Patel et al. (2011) involved the synthesis of chalcone derivatives using 4-chloroaniline and 1-(4-hydroxyphenyl)-ethanone. These compounds were tested for antimicrobial activity against various bacteria (Patel et al., 2011).

Photoremovable Protecting Group

  • Photoremovable Protecting Group for Carboxylic Acids : Atemnkeng et al. (2003) introduced a new photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, for carboxylic acids. This group released the acid efficiently upon photolysis (Atemnkeng et al., 2003).

Biological and Medicinal Applications

  • Anxiolytic Activity : Liszkiewicz et al. (2006) synthesized 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones and tested their anxiolytic activity. The compound with the chlorophenyl substituent showed significant activity (Liszkiewicz et al., 2006).

  • Anti-inflammatory Agents : Research by Rehman et al. (2022) aimed to prepare chalcone derivatives, such as 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one. These derivatives were evaluated for their anti-inflammatory activity (Rehman et al., 2022).

Characterization and Interaction Studies

  • Ultrasonic Studies : Tangeda and Nallani (2005) conducted ultrasonic studies of binary mixtures of aromatic ketones, including 1-(4-chloro-phenyl)-ethanone, with N-methyl-acetamide. This study provided insights into the nature of binary interactions in these mixtures (Tangeda & Nallani, 2005).

Platelet Aggregation Inhibitory Activity

  • Platelet Aggregation Inhibitory Activity : A study by Akamanchi et al. (1999) synthesized a series of 1-(2-hydroxy-phenyl)ethanone derivatives, including paeonol, and tested them as inhibitors of platelet aggregation. Several compounds exhibited significant inhibition (Akamanchi et al., 1999).

Properties

IUPAC Name

1-[4-(4-chlorobut-2-ynoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-10(14)11-4-6-12(7-5-11)15-9-3-2-8-13/h4-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFTRIVFDLORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284229-49-7
Record name 1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone
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